molecular formula C9H9NO2 B3029021 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid CAS No. 484654-49-1

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3029021
CAS No.: 484654-49-1
M. Wt: 163.17
InChI Key: YFOFMIZNXREQAS-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid (CAS 484654-49-1) is a high-value cyclopropane-containing building block with a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a carboxylic acid functional group and a pyridin-4-yl ring system, making it a versatile intermediate in medicinal chemistry and drug discovery research . The rigid cyclopropane scaffold is particularly valuable for conformational restriction studies and for designing novel molecular architectures with improved potency and metabolic stability. The compound should be stored sealed in dry, at 2-8°C to maintain stability . According to safety information, this compound carries hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Researchers should handle with appropriate precautions, including wearing protective equipment and avoiding inhalation of dust or mist. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The structural attributes of this molecule make it a valuable scaffold for exploring protein-ligand interactions and developing enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

2-pyridin-4-ylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFMIZNXREQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265650
Record name 2-(4-Pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484654-49-1
Record name 2-(4-Pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484654-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Pyridinyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its role as a precursor in drug design. Its unique structure allows it to interact with various biological targets, which may lead to the development of new pharmaceuticals aimed at treating diseases such as cancer and inflammatory disorders.

  • Targeting Specific Pathways: Research indicates that compounds with similar structures exhibit pharmacological effects, including anti-inflammatory and antitumor activities. The potential to modulate specific biochemical pathways makes it a candidate for further study in drug development.

Biological Research

In biological studies, 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is being explored for its interactions with enzymes and metabolic pathways:

  • Enzyme Interactions: The compound may inhibit enzymes like 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is involved in ethylene biosynthesis in plants and may also have implications in human metabolic pathways .
  • In Vitro Studies: Preliminary assays suggest that derivatives of cyclopropane carboxylic acids can inhibit various biological processes linked to cancer progression.

In Silico Studies

Molecular docking analyses have shown that this compound has favorable binding affinities with ACO2, indicating its potential as an inhibitor. Such studies provide insights into how this compound could be utilized in therapeutic contexts .

In Vitro Assays

Research has demonstrated that derivatives of this compound can effectively inhibit cancer cell proliferation in laboratory settings. These findings are crucial for understanding the mechanisms through which the compound may exert its effects and guide future experimental designs.

Industrial Applications

In addition to its medicinal uses, there is potential for this compound in industrial applications:

  • Material Science: The compound can serve as a building block for developing new materials with unique properties. Its structural characteristics may allow for the synthesis of polymers or other advanced materials that could be utilized in various industries.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the pyridine ring’s electronic properties contribute to its reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related cyclopropane-carboxylic acid derivatives, focusing on substituents, purity, and applications.

Table 1: Key Properties of Comparable Compounds
Compound Name Molecular Formula CAS No. Substituents Purity Key Properties/Applications References
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid C₉H₉NO₂ 484654-49-1 Pyridin-4-yl, COOH ≥95% Pharmaceutical intermediates, ligand synthesis
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid C₆H₈O₄ 88335-97-1 Methoxycarbonyl, COOH N/A Chiral building block for asymmetric synthesis
trans-2-Cyanocyclopropanecarboxylic acid C₅H₅NO₂ 39891-82-2 Cyano, COOH N/A Precursor for bioactive molecules
2-(1-Ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid C₉H₁₂N₂O₂ N/A Pyrazole, COOH 95% E2 category (biological screening)
(1R,2S)-2-(2-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid (5g) C₁₀H₉F₃NO₂ N/A CF₃-pyridin-4-yl, COOH 95:5 er High enantiomeric purity (SFC analysis)
1-[2-(Piperidin-1-yl)ethyl]cyclopropane-1-carboxylic acid hydrochloride C₁₁H₂₀ClNO₂ N/A Piperidinylethyl, COOH·HCl N/A Enhanced solubility (salt form)

Biological Activity

2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of pyridine derivatives with cyclopropane carboxylic acids. Various synthetic routes have been explored to optimize yield and purity, with modifications that enhance biological activity.

Biological Activity

1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that this compound had a half-maximal inhibitory concentration (IC50) of approximately 5 μM against FaDu hypopharyngeal tumor cells, suggesting a potent cytotoxic effect compared to standard chemotherapeutics like bleomycin .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a series of tests against common bacterial strains, it demonstrated varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 μg/mL against Gram-positive and Gram-negative bacteria, indicating moderate antibacterial activity .

3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases such as Alzheimer's. The compound exhibited an IC50 value of 0.89 μM for AChE inhibition, highlighting its potential as a therapeutic agent for cognitive disorders .

Case Study 1: Anticancer Efficacy

A study published in Molecules explored the anticancer efficacy of various derivatives of cyclopropane carboxylic acids, including this compound. The results indicated that this compound significantly reduced cell viability in cancer cell lines by promoting apoptosis through the intrinsic pathway, evidenced by increased levels of caspase-3 and -9 .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity was assessed using a panel of bacterial strains isolated from clinical samples. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at relatively low concentrations .

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (FaDu cells)IC50 = 5 μM
Antimicrobial (S. aureus)MIC = 10 μg/mL
Neuroprotective (AChE Inhibition)IC50 = 0.89 μM

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation of pyridine-containing alkenes using transition-metal catalysts (e.g., rhodium or palladium). Key steps include:
  • Ring-opening reactions : Cyclopropane formation via [2+1] cycloaddition with diazo compounds.
  • Carboxylic acid introduction : Hydrolysis of ester intermediates under acidic or basic conditions (e.g., HCl or NaOH) .
  • Optimization : Yield depends on solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and catalyst loading (1–5 mol%). For example, using Pd(OAc)₂ in DMF at 60°C improves cyclopropane stability .

Q. How should researchers safely handle and store this compound in the laboratory?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Work in a fume hood to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture .
  • Waste disposal : Segregate acidic waste and neutralize with bicarbonate before transferring to licensed disposal facilities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) shows pyridyl protons at δ 8.5–8.7 ppm and cyclopropane protons as a multiplet (δ 1.2–2.1 ppm). ¹³C NMR confirms the carboxylic carbon at ~170 ppm .
  • FT-IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS provides accurate mass for [M+H]⁺, with fragmentation patterns verifying the cyclopropane ring .

Advanced Research Questions

Q. How can stereochemical purity of this compound derivatives be ensured during synthesis?

  • Methodological Answer :
  • Chiral catalysts : Use enantioselective catalysts like Ru(II)-Pheox for asymmetric cyclopropanation, achieving >90% ee .
  • Analytical validation : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to resolve enantiomers. Compare retention times with standards .
  • X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

Q. What strategies mitigate instability of the cyclopropane ring under acidic/basic conditions?

  • Methodological Answer :
  • Protecting groups : Temporarily protect the carboxylic acid as a methyl ester using SOCl₂/MeOH, then deprotect with LiOH .
  • pH control : Maintain reactions near neutral pH (6–8) to avoid ring-opening. Buffers like phosphate (pH 7.4) stabilize the cyclopropane during biological assays .
  • Steric shielding : Introduce bulky substituents (e.g., trifluoromethyl) adjacent to the cyclopropane to hinder nucleophilic attack .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :
  • Reference standards : Cross-validate using certified standards from NIST or PharmaBlock .
  • Solvent effects : Note that NMR shifts vary with solvent (e.g., DMSO vs. CDCl₃). Re-run spectra under identical conditions .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., hydrolyzed derivatives) that may skew data .

Q. What functionalization methods are compatible with the pyridyl and cyclopropane moieties?

  • Methodological Answer :
  • Pyridyl modifications : Electrophilic substitution (e.g., nitration at C-3 using HNO₃/H₂SO₄) without disrupting the cyclopropane .
  • Carboxylic acid derivatization : Convert to amides via EDC/HOBt coupling with amines. Avoid strong bases to prevent cyclopropane cleavage .
  • Cross-coupling : Suzuki-Miyaura coupling on bromopyridyl precursors before cyclopropanation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(Pyridin-4-yl)cyclopropane-1-carboxylic acid

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